1-(trifluoromethyl)-1H-pyrazole
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Overview
Description
1-(Trifluoromethyl)-1H-pyrazole is an organic compound characterized by the presence of a trifluoromethyl group (-CF3) attached to a pyrazole ring. This compound is part of the broader class of organofluorine compounds, which are known for their unique chemical properties and wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-(trifluoromethyl)-1H-pyrazole can be achieved through several methods. One common approach involves the reaction of pyrazole with trifluoromethylating agents under specific conditions. For instance, the use of trifluoromethyl iodide (CF3I) in the presence of a base such as cesium carbonate (Cs2CO3) can yield the desired compound . Another method involves the use of trifluoromethyl sulfonic acid (CF3SO3H) as a trifluoromethylating agent . Industrial production methods often employ continuous flow strategies to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
1-(Trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .
Scientific Research Applications
1-(Trifluoromethyl)-1H-pyrazole has numerous applications in scientific research:
Mechanism of Action
The mechanism by which 1-(trifluoromethyl)-1H-pyrazole exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can influence the electronic properties of the pyrazole ring, enhancing its binding affinity to target proteins and enzymes . This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
1-(Trifluoromethyl)-1H-pyrazole can be compared with other trifluoromethyl-containing compounds, such as:
Trifluoromethylbenzene: Unlike this compound, trifluoromethylbenzene has a benzene ring, which imparts different electronic and steric properties.
Trifluoromethylpyridine: This compound contains a pyridine ring, which can engage in different types of chemical reactions compared to the pyrazole ring.
Trifluoromethylthio compounds: These compounds have a sulfur atom in place of the nitrogen in the pyrazole ring, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its combination of the trifluoromethyl group with the pyrazole ring, which provides a balance of electronic and steric effects that can be fine-tuned for specific applications .
Properties
IUPAC Name |
1-(trifluoromethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2/c5-4(6,7)9-3-1-2-8-9/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCLOWORQIDWQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169382-91-6 |
Source
|
Record name | 1-(trifluoromethyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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